molecular formula C12H12FN B14044898 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile

1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile

Cat. No.: B14044898
M. Wt: 189.23 g/mol
InChI Key: SSGOIYHNURXVOV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 2-fluorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl cyanide with methylcyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12FN/c1-9-6-12(7-9,8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3

InChI Key

SSGOIYHNURXVOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C#N)C2=CC=CC=C2F

Origin of Product

United States

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